molecular formula C₁₄H₁₈FN₃O₃·SC₇H₈O₃S B1144635 Deacetyl Linezolid Tosylate Salt CAS No. 1334229-25-2

Deacetyl Linezolid Tosylate Salt

Cat. No.: B1144635
CAS No.: 1334229-25-2
M. Wt: 295.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetyl Linezolid Tosylate Salt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 557.67 g/mol. This compound is known for its enhanced bioactivity and potency, making it a promising candidate in the field of drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Linezolid Tosylate Salt involves multiple steps. One notable method is the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification . This method is advantageous as it allows for greater control of reaction conditions and improved selectivity of target molecules .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced continuous flow technology. This method not only enhances the efficiency of the synthesis process but also ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Deacetyl Linezolid Tosylate Salt undergoes various chemical reactions, including substitution reactions. The tosylate group in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of various derivatives of this compound .

Scientific Research Applications

Deacetyl Linezolid Tosylate Salt has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it has been studied for its role in drug development, clinical trials, and its potential benefits and side effects. In environmental research, it is used to study its impact on ecosystems and its role in pollution management. Industrial research focuses on its use in manufacturing processes, improving product quality, and ensuring health and safety.

Mechanism of Action

The mechanism of action of Deacetyl Linezolid Tosylate Salt is similar to that of Linezolid. It exerts its antibacterial effects by interfering with bacterial protein translation. Specifically, it binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition prevents bacteria from dividing and proliferating .

Comparison with Similar Compounds

  • Linezolid
  • Deacetyl Linezolid
  • ThioLinezolid
  • Linezolid Dimer
  • Deacetamide Linezolid Azide

Comparison: Deacetyl Linezolid Tosylate Salt is unique due to its enhanced bioactivity and potency compared to its parent compound, Linezolid. While Linezolid is effective against Gram-positive bacteria, this compound offers improved pharmacokinetic properties, making it a more potent and efficient drug candidate.

Properties

CAS No.

1334229-25-2

Molecular Formula

C₁₄H₁₈FN₃O₃·SC₇H₈O₃S

Molecular Weight

295.31

Synonyms

(5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone 4-Methylbenzenesulfonate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.